molecular formula C11H12N2OS B1449491 2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one CAS No. 519152-00-2

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B1449491
CAS No.: 519152-00-2
M. Wt: 220.29 g/mol
InChI Key: SNHJWLUUMIHIPC-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an amino group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Varied substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
  • 2-[(4-Chlorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
  • 2-[(2,5-Dimethylphenyl)amino]-4,5-diphenylthiazole

Uniqueness

2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(2)9(5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJWLUUMIHIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 2
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2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 3
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2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 4
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 5
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one
Reactant of Route 6
2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

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